3-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group and a piperidinylmethyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through the methylation of phenol using methanol in the presence of an acid catalyst.
Formation of the Piperidinylmethyl Intermediate: The next step involves the synthesis of the 1-methylpiperidin-4-ylmethyl intermediate. This can be achieved through the alkylation of piperidine with methyl iodide.
Coupling Reaction: The final step involves the coupling of the two intermediates. This is typically done through an amide bond formation reaction, where the methoxyphenyl intermediate is reacted with the piperidinylmethyl intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide bond can be reduced to form an amine derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide can be compared with other similar compounds, such as:
3-(4-hydroxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)propanamide: Differing by the presence of a hydroxyl group instead of a methoxy group.
3-(4-methoxyphenyl)-N-((1-ethylpiperidin-4-yl)methyl)propanamide: Differing by the presence of an ethyl group instead of a methyl group on the piperidine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-19-11-9-15(10-12-19)13-18-17(20)8-5-14-3-6-16(21-2)7-4-14/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAQEWTUHYVDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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